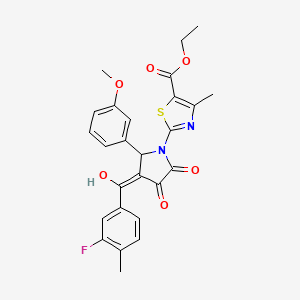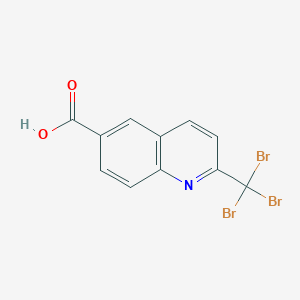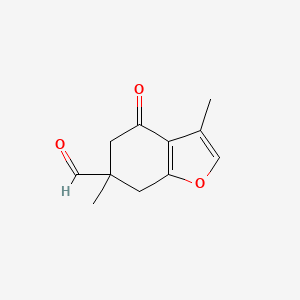
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde is an organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with methyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzofuran ring can interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles
- 5-Diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles
Uniqueness
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-6-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a benzofuran ring. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications in research.
Propiedades
Número CAS |
73702-87-1 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-7-5-14-9-4-11(2,6-12)3-8(13)10(7)9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
KHIOZRMMWBXOIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C(=O)CC(C2)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
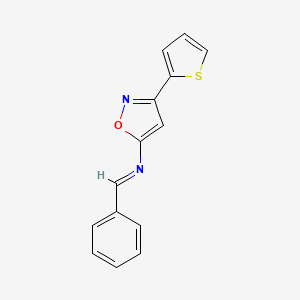
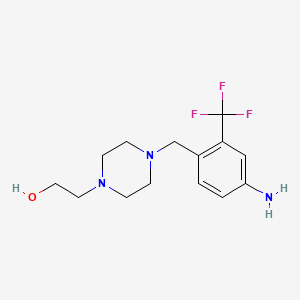
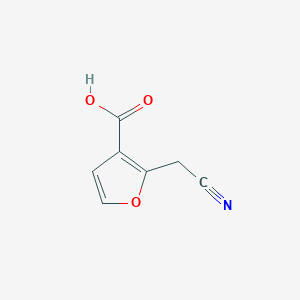
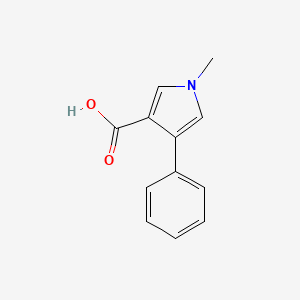
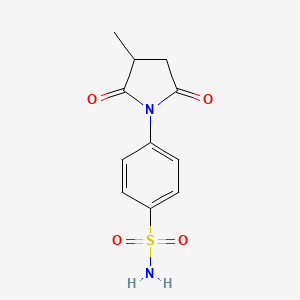

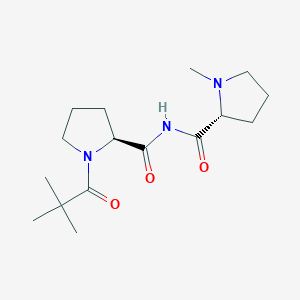
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)

